molecular formula C19H26O3 B11959903 5-beta-Androstane-3,11,17-trione

5-beta-Androstane-3,11,17-trione

Cat. No.: B11959903
M. Wt: 302.4 g/mol
InChI Key: VRHVOUYZPKSINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-beta-Androstane-3,11,17-trione is a steroidal compound with the molecular formula C19H26O3. It belongs to the class of androgens and derivatives, which are known for their role in the development of masculine characteristics. This compound is often used in scientific research due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-beta-Androstane-3,11,17-trione is typically synthesized through chemical reactions involving steroid precursors. One common method involves the oxidation of 5-beta-androstane derivatives using specific oxidizing agents under controlled conditions .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The synthesis involves multiple steps, including purification and crystallization to ensure the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: 5-beta-Androstane-3,11,17-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives .

Scientific Research Applications

5-beta-Androstane-3,11,17-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-beta-Androstane-3,11,17-trione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as dehydrogenases, which play a crucial role in steroid metabolism. This inhibition can affect various biological processes, including hormone regulation and cellular signaling .

Comparison with Similar Compounds

  • 5-alpha-Androstane-3,11,17-trione
  • 5-beta-Androstane-3,17-dione
  • 5-alpha-Androstane-3,17-dione

Comparison: 5-beta-Androstane-3,11,17-trione is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in various applications .

Properties

IUPAC Name

10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHVOUYZPKSINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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